2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]-
Overview
Description
2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with a methylsulfonylmethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the methylsulfonylmethyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and substitution processes.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxalinone ring to dihydroquinoxalinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalinones, and various substituted quinoxalinone derivatives.
Scientific Research Applications
2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar ring structure but lacking the methylsulfonylmethyl group.
2(1H)-Quinoxalinone: A simpler derivative without the methylsulfonylmethyl substituent.
3-Methylsulfonylquinoxaline: A compound with a similar substituent but different substitution pattern.
Uniqueness: 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonylmethyl group enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-16(14,15)6-9-10(13)12-8-5-3-2-4-7(8)11-9/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZPAEBOYWZOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393444 | |
Record name | 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112166-11-7 | |
Record name | 2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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